5-(Tributylstannyl)pyrimidine

Organometallic Synthesis Stannylation Methodology Process Chemistry

5-(Tributylstannyl)pyrimidine (CAS 144173-85-3), also known as tributyl(pyrimidin-5-yl)stannane, is an organotin reagent belonging to the stannylpyrimidine class, with a molecular formula of C₁₆H₃₀N₂Sn and a molecular weight of 369.13 g/mol. It is a colorless to light yellow liquid with a density of 1.117 g/mL at 25 °C and a boiling point of 134–138 °C at 2 mmHg.

Molecular Formula C16H30N2Sn
Molecular Weight 369.1 g/mol
CAS No. 144173-85-3
Cat. No. B178186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tributylstannyl)pyrimidine
CAS144173-85-3
Molecular FormulaC16H30N2Sn
Molecular Weight369.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CN=CN=C1
InChIInChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;
InChIKeyQRDQHTJNKPXXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Tributylstannyl)pyrimidine (CAS 144173-85-3) — Technical Profile and Core Utility for Pd-Catalyzed Cross-Coupling


5-(Tributylstannyl)pyrimidine (CAS 144173-85-3), also known as tributyl(pyrimidin-5-yl)stannane, is an organotin reagent belonging to the stannylpyrimidine class, with a molecular formula of C₁₆H₃₀N₂Sn and a molecular weight of 369.13 g/mol [1]. It is a colorless to light yellow liquid with a density of 1.117 g/mL at 25 °C and a boiling point of 134–138 °C at 2 mmHg . The compound serves as a versatile electrophilic partner in palladium-catalyzed Stille cross-coupling reactions, enabling the construction of complex 5-substituted pyrimidine derivatives essential in pharmaceutical and agrochemical research [2].

Regiochemical and Reactivity Constraints of 5-(Tributylstannyl)pyrimidine that Preclude Generic Substitution


Despite the superficial similarity among stannylpyrimidine isomers (e.g., 2-, 4-, and 5-substituted), the position of the tributylstannyl group on the pyrimidine ring critically dictates both the synthetic accessibility of the reagent and the electronic properties governing cross-coupling efficiency [1]. 5-(Tributylstannyl)pyrimidine is prepared via lithiation of 5-bromopyrimidine at –95 °C followed by quenching with tributylstannyl chloride, a route distinct from the stannyl anion substitution used for 2-stannylpyrimidines or the lithium-tin transmetallation required for 4-stannyl derivatives [2]. Consequently, the 5-substituted stannane offers a unique electronic environment at the pyrimidine C5 position that cannot be replicated by its 2- or 4-substituted counterparts, leading to divergent reaction outcomes in Pd-catalyzed couplings with vinyl bromides, aryl halides, or nucleoside derivatives [3].

Quantitative Evidence for Differentiated Performance of 5-(Tributylstannyl)pyrimidine Relative to Analogs


Synthesis Yield: 5-Bromopyrimidine Stannylation vs. Alternative Positional Stannylation Routes

The synthesis of 5-(Tributylstannyl)pyrimidine from 5-bromopyrimidine and tributyltin chloride proceeds with an isolated yield of approximately 84% . In contrast, 2-stannylpyrimidines are typically prepared via stannyl anion substitution in 2-chloropyrimidines, a method that often suffers from lower efficiency due to competitive side reactions [1], while stannylation at the 4-position requires either an iodo-derivative or lithium-tin transmetallation, which introduces additional synthetic steps and reduces overall throughput [2].

Organometallic Synthesis Stannylation Methodology Process Chemistry

NMR Hyperpolarization: ¹¹⁹Sn Signal Enhancement of 5-(Tributylstannyl)pyrimidine vs. 5-(Trimethylsilyl)pyrimidine

Using Signal Amplification by Reversible Exchange (SABRE) with an iridium catalyst and parahydrogen, 5-(Tributylstannyl)pyrimidine (A_Sn) achieves a 700-fold enhancement of its ¹¹⁹Sn NMR signal and a ~2300-fold enhancement of its ¹H NMR signal at 9.4 T [1]. In the same study, 5-(trimethylsilyl)pyrimidine (B_Si) yielded a ~2400-fold ¹H enhancement and a ²⁹Si signal detectable with a signal-to-noise ratio of 200 in a single scan [2]. The tin analog thus provides a 700-fold sensitivity gain for direct ¹¹⁹Sn detection, enabling rapid NMR screening with micromole quantities.

NMR Spectroscopy Hyperpolarization Analytical Method Development

Regiochemical Fidelity in Stille Coupling: 5-Position Stannyl vs. 2- or 4-Position Stannylpyrimidines

5-(Tributylstannyl)pyrimidine participates in Pd-catalyzed Stille couplings with vinyl bromides and aryl halides to yield exclusively 5-substituted pyrimidine products [1]. In contrast, 2- and 4-stannylpyrimidines exhibit different reactivity profiles: 2-stannyl derivatives undergo tin-lithium exchange to generate 2-lithiopyrimidine, while 4-stannyl derivatives require alternative coupling conditions [2]. This positional specificity ensures that 5-(Tributylstannyl)pyrimidine cannot be replaced by its 2- or 4-isomers without fundamentally altering the synthetic route and product structure.

Cross-Coupling Chemistry Regioselectivity Heterocyclic Functionalization

Patent-Validated Utility: HIV Replication Inhibitor Synthesis Using 5-(Tributylstannyl)pyrimidine

5-(Tributylstannyl)pyrimidine is explicitly utilized as a key intermediate in the synthesis of N-substituted-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl derivatives, which are claimed as inhibitors of human immunodeficiency virus (HIV) replication in WO-2021064571-A1 (priority date: 2019-10-01) . While other stannylpyrimidine isomers (e.g., 2- or 4-substituted) are employed in unrelated pharmaceutical syntheses (e.g., tankyrase inhibitors using 2-(tributylstannyl)pyrimidine [1]), the 5-isomer is specifically required for constructing the pyrido[2,3-d]pyrimidine scaffold central to this antiviral chemotype.

Antiviral Drug Discovery HIV Therapeutics Medicinal Chemistry

Optimal Application Scenarios for 5-(Tributylstannyl)pyrimidine Based on Quantitative Evidence


Synthesis of 5-Aryl- and 5-Alkenylpyrimidine Building Blocks via Stille Coupling

5-(Tributylstannyl)pyrimidine is the reagent of choice for installing aryl or alkenyl groups at the pyrimidine C5 position via palladium-catalyzed Stille cross-coupling. As demonstrated by Sandosham et al., the stannane reacts efficiently with vinyl bromides and aryl halides to yield 5-substituted pyrimidines with high regiochemical fidelity [1]. This application is essential for medicinal chemistry programs constructing kinase inhibitors, GPCR modulators, or nucleic acid analogs where the C5 position dictates biological activity. The 84% synthesis yield of the reagent itself supports cost-effective scale-up for building block production .

Development of Hyperpolarized ¹¹⁹Sn NMR Probes for Reaction Monitoring

The SABRE-hyperpolarization study by Olaru et al. demonstrates that 5-(Tributylstannyl)pyrimidine can serve as a model substrate for developing ¹¹⁹Sn NMR-based analytical methods, achieving a 700-fold signal enhancement [1]. This property is valuable for process analytical technology (PAT) applications where real-time monitoring of organotin reagents during cross-coupling reactions is required, reducing the need for offline sampling and chromatographic analysis. The micromole-scale sensitivity enables detection of trace impurities or unreacted stannane in reaction mixtures.

Construction of Tricyclic Nucleoside Analogs for DNA Base Pairing Studies

5-(Tributylstannyl)pyrimidine has been successfully employed in the Stille coupling of 5-stannylpyrimidine derivatives with 5-iodoimidazole nucleosides, followed by intramolecular cyclization to generate imidazopyridopyrimidine nucleosides [1]. These tricyclic nucleosides exhibit enhanced thermal stability in oligodeoxynucleotides and can form four hydrogen bonds, representing a novel base pairing motif for nucleic acid nanotechnology and antisense therapeutics. The 5-position stannane is uniquely suited for this application because alternative stannyl isomers would yield regioisomeric products incompatible with the desired hydrogen-bonding geometry.

Synthesis of Pyrido[2,3-d]pyrimidine HIV Replication Inhibitors

As disclosed in WO-2021064571-A1, 5-(Tributylstannyl)pyrimidine is a critical intermediate in the synthesis of N-substituted-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl derivatives, a compound class with demonstrated inhibitory activity against HIV replication [1]. Procurement of this specific stannane is mandatory for any research group or CDMO seeking to replicate or optimize this patented synthetic route, as substitution with 2- or 4-stannylpyrimidines would lead to structurally distinct products lacking the claimed antiviral activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Tributylstannyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.